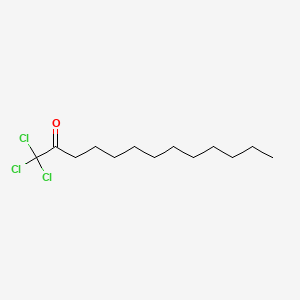

1,1,1-Trichloro-2-tridecanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

69633-05-2 |

|---|---|

Molecular Formula |

C13H23Cl3O |

Molecular Weight |

301.7 g/mol |

IUPAC Name |

1,1,1-trichlorotridecan-2-one |

InChI |

InChI=1S/C13H23Cl3O/c1-2-3-4-5-6-7-8-9-10-11-12(17)13(14,15)16/h2-11H2,1H3 |

InChI Key |

BPNOXHDBIHCEMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,1,1 Trichloro 2 Tridecanone

Classical Approaches to 1,1,1-Trichloro-2-tridecanone Synthesis

Traditional methods for synthesizing this compound and similar ketones have long relied on fundamental organic reactions. These established routes often involve stoichiometric reagents and well-understood mechanisms, forming the bedrock of trichloromethyl ketone synthesis.

Reactions Involving Trichloroacetyl Chloride Precursors

Trichloroacetyl chloride serves as a direct and efficient precursor for introducing the trichloromethyl carbonyl group. Its high reactivity with nucleophiles makes it a valuable starting material. A primary method involves the acylation of organometallic reagents. For the synthesis of this compound, an undecyl-based organometallic species is required. Organomagnesium halides (Grignard reagents) are common choices; however, their high reactivity can lead to a secondary reaction where the Grignard reagent attacks the newly formed ketone, resulting in a tertiary alcohol. chemistrysteps.comlibretexts.org

To mitigate this, less reactive organometallic reagents like organocuprates (Gilman reagents) or organocadmium compounds are often preferred, as they typically react with acyl chlorides but not with the resulting ketone product, allowing for the isolation of the desired compound. chemistrysteps.comchadsprep.com The reaction of undecylmagnesium bromide with trichloroacetyl chloride, if carefully controlled at low temperatures, can yield this compound, though the formation of byproducts is a significant challenge. The use of a less reactive Gilman reagent, such as lithium diundecylcuprate, provides a more selective pathway to the target ketone. youtube.com

Table 1: Comparison of Organometallic Reagents for Acylation

| Reagent Type | General Formula | Reactivity with Acyl Chloride | Reactivity with Ketone Product | Selectivity for Ketone |

|---|---|---|---|---|

| Grignard Reagent | R-MgX | High | High | Low to Moderate |

| Gilman Reagent | R₂CuLi | High | Low | High |

| Organocadmium | R₂Cd | Moderate | Low | High |

Condensation and Halogenation Routes to this compound

Alternative classical strategies avoid the direct use of trichloroacetyl chloride. One such pathway is the exhaustive halogenation of the corresponding methyl ketone, 2-tridecanone (B165437). nih.govsigmaaldrich.com This reaction is typically performed under basic conditions, proceeding via an enolate intermediate. The presence of the electron-withdrawing carbonyl group acidifies the α-protons, facilitating their removal by a base to form an enolate. This enolate then attacks an electrophilic halogen source, such as chlorine (Cl₂) or N-chlorosuccinimide (NCS). The process repeats until all three α-hydrogens are replaced by chlorine atoms. The introduction of each chlorine atom increases the acidity of the remaining α-protons, making subsequent halogenations faster.

Another classical approach involves condensation reactions. The Reformatsky reaction, for instance, involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. iitk.ac.inwikipedia.orglibretexts.org A variation of this could involve reacting undecanal (B90771) with ethyl trichloroacetate (B1195264) and zinc to form a β-hydroxy trichloromethyl ester, which would then require subsequent conversion to the target ketone.

Radical and Ionic Methods in C-Cl Bond Formation

The formation of the three C-Cl bonds at the α-position of 2-tridecanone can be understood through radical or ionic mechanisms.

Ionic Mechanism : As described in the halogenation route (2.1.2), the reaction under basic conditions proceeds through an ionic pathway. A base abstracts a proton from the α-carbon of 2-tridecanone to form an enolate ion. This nucleophilic enolate then attacks an electrophilic chlorine source (e.g., Cl₂). This sequence of deprotonation followed by chlorination occurs three times to yield this compound.

Radical Mechanism : Under acidic or neutral conditions, particularly with UV light initiation, the α-halogenation of ketones can proceed via a free-radical mechanism. The reaction is initiated by the formation of chlorine radicals. A chlorine radical then abstracts an α-hydrogen from the ketone, forming an enol radical and HCl. This radical then reacts with a molecule of Cl₂ to form the α-chloroketone and another chlorine radical, propagating the chain. While feasible, this method often lacks the selectivity of the base-promoted ionic pathway and can lead to a mixture of chlorinated products. Ferric chloride can also be used to catalyze chlorination reactions, which may involve radical intermediates. orgsyn.org

Modern and Catalytic Synthetic Protocols for this compound

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing trichloromethyl ketones, often employing catalytic systems to improve selectivity, yield, and reaction conditions.

Transition Metal-Catalyzed Syntheses of Trichloromethyl Ketones

Transition metals like copper, iron, and ruthenium have been utilized to catalyze the formation of trichloromethyl ketones. acs.org Copper catalysts, in particular, have shown efficacy in various chlorination and coupling reactions. nih.govresearchgate.net For instance, copper(I)-catalyzed reactions can promote the addition of polychlorinated compounds to olefins. google.com A relevant strategy could involve the copper-catalyzed coupling of a derivative of trichloroacetic acid with an undecyl-containing substrate.

Another modern approach involves the reaction of trichloromethyl carbinols, which can be synthesized from aldehydes and chloroform (B151607). These carbinols can then be converted to the corresponding chloromethyl ketones through a copper(I)-promoted reaction involving a 1,2-hydride shift. figshare.comacs.org This provides an indirect but effective route to the trichloromethyl ketone structure.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Ketone Synthesis

| Catalyst System | Reaction Type | Substrates | Relevance to Target Synthesis |

|---|---|---|---|

| Copper(I) Chloride | Addition/Coupling | Polyhaloalkane, Olefin | Potential for coupling trichloromethane derivatives with undecene. google.com |

| Iron(III) Chloride | Acylation | Grignard Reagent, Acyl Chloride | Catalyzes the selective formation of ketones, reducing side reactions. wisc.edu |

| Ruthenium Complexes | Radical Addition | Alkene, CCl₄ | Catalyzes atom transfer radical addition (ATRA) to form C-CCl₃ bonds. acs.org |

Organocatalytic Methods for this compound Analogues

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. While direct synthesis of this compound is typically achiral, these methods are crucial for producing chiral analogues, where the carbon adjacent to the ketone is a stereocenter.

For example, chiral primary or secondary amines can catalyze the enantioselective α-chlorination of ketones and aldehydes. nih.govresearchgate.net In a related transformation, the asymmetric decarboxylative chlorination of β-keto acids in the presence of a chiral amine catalyst can produce chiral tertiary α-chloroketones. nih.gov These methods could be adapted to produce chiral precursors to this compound analogues. Furthermore, the reaction of chloral (B1216628) with chiral imines, in the absence of any metal additive, can produce β-trichloromethyl-β-hydroxy ketones with high enantioselectivity, which are versatile chiral building blocks. acs.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. yale.edusolubilityofthings.com In the context of synthesizing a molecule like this compound, several of the twelve core principles of green chemistry would be particularly relevant. nih.govmsu.edu

A hypothetical green synthesis would focus on the following areas:

Prevention of Waste : Designing a synthetic route that minimizes byproducts is a primary goal. msu.edu

Atom Economy : The synthesis should be designed to maximize the incorporation of all materials from the reactants into the final product. yale.edu

Less Hazardous Chemical Syntheses : Traditional methods for producing trichloromethyl ketones might involve highly toxic reagents. A greener approach would seek alternatives that possess little or no toxicity to human health and the environment. nih.gov For instance, using a selective chlorinating agent like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) under specific catalytic conditions could offer a more controlled and potentially safer route to related α,α-dichloro ketones.

Safer Solvents and Auxiliaries : The use of hazardous organic solvents should be minimized or replaced with more benign alternatives like water, supercritical fluids, or ionic liquids where possible. nih.gov

Catalysis : The use of catalytic reagents is superior to stoichiometric ones, as they are used in small amounts and can be recycled, reducing waste. yale.edusolubilityofthings.com

A comparison of hypothetical synthetic parameters based on green chemistry principles is outlined below.

| Principle | Conventional Approach (Hypothetical) | Green Chemistry Approach (Hypothetical) |

| Reagents | Use of excess elemental chlorine or harsh chlorinating agents (e.g., PCl₅). | Use of catalytic amounts of a selective, safer chlorinating agent. |

| Solvents | Chlorinated solvents (e.g., CCl₄, CHCl₃). | Benign solvents (e.g., water, ethanol) or solvent-free conditions. |

| Energy | High temperatures and pressures may be required. | Reactions designed to run at ambient temperature and pressure. yale.edu |

| Derivatives | Use of protecting groups for other functionalities, adding steps and generating waste. | Avoiding unnecessary derivatization to shorten the synthesis. solubilityofthings.com |

Derivatization and Structural Modification from this compound

The trichloromethyl ketone moiety is a versatile functional group that can, in principle, be converted into various other structures. The following sections explore plausible transformations based on established reactions for this class of compounds.

Conversion to Other Functional Groups

The conversion of one functional group into another is a fundamental aspect of organic synthesis. imperial.ac.uk For a trichloromethyl ketone like this compound, several transformations could be envisioned.

One of the most characteristic reactions of trichloromethyl ketones is their behavior under basic conditions. Treatment with a base, such as aqueous potassium hydroxide (B78521), can lead to the rearrangement of the corresponding (trichloromethyl)carbinol (formed by reduction of the ketone) to an α-chloroacetic acid derivative. cdnsciencepub.com This reaction proceeds through an epoxide intermediate and involves a 1,2-chlorine shift. cdnsciencepub.com

Another potential conversion is the haloform reaction, where treatment with a base would cleave the C-C bond between the carbonyl and the trichloromethyl group to yield undecanoic acid and chloroform.

Table of Potential Functional Group Conversions

| Starting Group | Reagents (Hypothetical) | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Trichloromethyl Ketone | 1. NaBH₄ (reduction)2. KOH (aq) | α-Chloro Carboxylic Acid | Reduction followed by Rearrangement cdnsciencepub.com |

| Trichloromethyl Ketone | NaOH (aq), Heat | Carboxylic Acid | Haloform Reaction / Cleavage |

Stereoselective Transformations of this compound

Stereoselective transformations allow for the control of the three-dimensional arrangement of atoms in a molecule. For this compound, the most direct stereoselective transformation would be the reduction of the prochiral ketone to a chiral secondary alcohol, 1,1,1-trichloro-2-tridecanol.

While reaction with achiral reducing agents like sodium borohydride (B1222165) would produce a racemic mixture (equal amounts of both enantiomers), the use of chiral catalysts or reagents can favor the formation of one enantiomer over the other. imperial.ac.uk This is a common strategy in the synthesis of optically active molecules. For instance, catalytic systems based on chiral ligands complexed to metals (e.g., Ruthenium, Rhodium) or enzyme-catalyzed reductions could potentially afford the alcohol product with high enantiomeric excess. The development of methods for the enantioselective synthesis of related α,α-chlorofluoro carbonyl compounds highlights the interest in creating such chiral centers adjacent to halogenated carbons. nih.gov

Homologation and Chain Elongation Strategies

Homologation is a process that extends a carbon chain by a single carbon atom or a defined fragment. blogspot.com While direct homologation of a ketone is possible, it is more common to apply such strategies to precursor molecules like carboxylic acids.

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.org This synthesis involves converting a carboxylic acid to its next higher homologue. blogspot.com The sequence proceeds by first converting the carboxylic acid to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. adichemistry.com A subsequent metal-catalyzed Wolff rearrangement generates a ketene, which can be trapped by a nucleophile like water to produce the chain-extended carboxylic acid. organic-chemistry.orgwikipedia.org While this method is not directly applicable to this compound itself, it could theoretically be used on a precursor acid to construct the carbon skeleton before the introduction of the ketone and chlorine atoms. The stereochemistry of the migrating group is retained during the Wolff rearrangement step. adichemistry.com

Another relevant reaction is the Reformatsky reaction , which forms β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of zinc. drugfuture.comwikipedia.org While not a direct homologation of the ketone substrate, it represents a key C-C bond-forming reaction that could be used to build more complex molecules from this compound by adding an ester-containing fragment. beilstein-journals.orgthermofisher.com

Chemical Reactivity and Reaction Mechanisms of 1,1,1 Trichloro 2 Tridecanone

Nucleophilic Additions and Substitutions at the Carbonyl Center

Nucleophilic addition is a characteristic reaction of ketones. For 1,1,1-Trichloro-2-tridecanone, this reaction proceeds through the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate as the pi bond between the carbon and oxygen breaks. libretexts.orglibretexts.org The subsequent protonation of the resulting alkoxide yields the final addition product. fiveable.me

The enhanced electrophilicity of the carbonyl carbon in this compound facilitates reactions with a range of nucleophiles.

Oxygen Nucleophiles: In the presence of an acid catalyst, alcohols will react with this compound to form hemiacetals. If the alcohol is present in excess, the reaction can proceed further to form an acetal. Water can also act as a nucleophile, leading to the formation of an unstable hydrate (B1144303) (a gem-diol).

Nitrogen Nucleophiles: Primary amines react to form imines (Schiff bases), while secondary amines yield enamines. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by the elimination of a water molecule.

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents (e.g., methylmagnesium bromide) and organolithium compounds, readily add to the carbonyl group. This reaction provides a robust method for forming carbon-carbon bonds and results in the formation of a tertiary alcohol after acidic workup.

| Nucleophile Type | Example Reagent | Intermediate | Final Product Class |

|---|---|---|---|

| Oxygen (Alcohol) | Ethanol (CH3CH2OH) / H+ | Hemiacetal | Acetal |

| Nitrogen (Primary Amine) | Methylamine (CH3NH2) / H+ | Carbinolamine | Imine |

| Carbon (Grignard) | Methylmagnesium Bromide (CH3MgBr) | Magnesium Alkoxide | Tertiary Alcohol |

For the parent compound this compound, which consists of a saturated undecyl chain, intramolecular cyclization is not a feasible reaction pathway under normal conditions. Such reactions require the presence of a second functional group within the molecule that can act as an internal nucleophile.

However, if the undecyl chain were suitably modified, cyclization could be induced. For example, the introduction of a hydroxyl or amino group at a sterically favorable position (e.g., C-6 or C-7) could enable an intramolecular nucleophilic attack on the activated carbonyl carbon, leading to the formation of a cyclic hemiacetal or carbinolamine, respectively. The reaction would likely require acid or base catalysis.

The synthesis of α-trichloromethyl ketones like this compound can be achieved through several established synthetic routes. One common strategy involves the formation of a trichloromethyl carbinol intermediate, which is subsequently oxidized.

A plausible synthesis mechanism involves the reaction of dodecanal (B139956) (the aldehyde precursor) with chloroform (B151607) in the presence of a strong base like potassium hydroxide (B78521).

Deprotonation: The base abstracts a proton from chloroform (CHCl₃) to generate the trichloromethyl anion (:CCl₃⁻).

Nucleophilic Addition: The highly nucleophilic trichloromethyl anion attacks the electrophilic carbonyl carbon of dodecanal.

Protonation: The resulting alkoxide is protonated during workup to yield 1,1,1-trichloro-2-tridecanol.

Oxidation: The secondary alcohol is then oxidized using a standard oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to furnish the final product, this compound.

Alternative methods include the coupling of organozinc intermediates with trichloroacetyl chloride. organic-chemistry.org

Transformations Involving the α-Trichloromethyl Moiety

The trichloromethyl group is the site of several important transformations, including dehalogenation and skeletal rearrangements.

The chlorine atoms of the trichloromethyl group can be sequentially or fully removed through reductive dehalogenation. wikipedia.org This process can be accomplished using various reducing agents, with electrochemical methods and dissolving metal reductions being particularly effective. sioc-journal.cn

For instance, using a reducing agent like zinc dust in acetic acid would likely proceed via a stepwise mechanism:

Step 1: Reduction of this compound to yield 1,1-dichloro-2-tridecanone.

Step 2: Further reduction to 1-chloro-2-tridecanone.

Step 3: Complete dehalogenation to afford 2-tridecanone (B165437).

The reaction conditions, such as the strength of the reducing agent and reaction time, can be controlled to selectively isolate the partially dehalogenated ketone intermediates.

| Starting Material | Extent of Reduction | Product |

|---|---|---|

| This compound | Partial (1 Cl removed) | 1,1-Dichloro-2-tridecanone |

| This compound | Partial (2 Cl removed) | 1-Chloro-2-tridecanone |

| This compound | Complete (3 Cl removed) | 2-Tridecanone |

Favorskii Rearrangement: In the presence of a non-nucleophilic base, α-halo ketones that lack an α'-hydrogen undergo a characteristic skeletal rearrangement known as the Favorskii rearrangement. wikipedia.orgnrochemistry.com For this compound, which has no protons on the α-carbon (C1), treatment with a base like sodium hydroxide would trigger this reaction. ddugu.ac.in

The mechanism is thought to proceed as follows:

Hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate.

This is followed by the intramolecular displacement of one of the chloride ions by the alkoxide, which would transiently form a highly strained α-chlorocyclopropanone intermediate with the undecyl group migrating.

The strained ring is then opened by the attack of the hydroxide nucleophile.

Subsequent loss of the remaining chloride ions and rearrangement leads to the formation of a salt of a carboxylic acid. In the case of this compound reacting with sodium hydroxide, the product would be sodium dodecanoate. Using an alkoxide base (e.g., sodium methoxide) would yield the corresponding ester (methyl dodecanoate). youtube.com

Fragmentation: In mass spectrometry, this compound would be expected to undergo characteristic fragmentation patterns. The most common fragmentation for ketones is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. libretexts.orgyoutube.com Two primary α-cleavage pathways are possible:

Cleavage of the C1-C2 bond, resulting in the loss of a trichloromethyl radical (•CCl₃) and the formation of a stable undecyl acylium ion [C₁₁H₂₃CO]⁺.

Cleavage of the C2-C3 bond, leading to the loss of an undecyl radical (•C₁₁H₂₃) and the formation of the trichloroacetyl cation [Cl₃CCO]⁺.

Due to the stability of the large alkyl radical, the formation of the trichloroacetyl cation is a likely and diagnostic fragmentation pathway.

Carbene and Carbanion Chemistry Derived from this compound

The chemistry of this compound is rich in reactions proceeding through carbanionic intermediates, primarily due to the acidity of the α-protons on the undecyl side of the carbonyl group and the unique properties of the trichloromethyl group. In contrast, carbene chemistry originating directly from this compound is not a prominent feature of its reactivity profile.

Carbanion Chemistry:

The primary mode of carbanion generation from this compound involves the deprotonation of the α-carbon of the undecyl group by a base, leading to the formation of an enolate. This enolate is a key intermediate in several important reactions.

Haloform Reaction: In the presence of a strong base such as hydroxide, this compound is susceptible to the haloform reaction. wikipedia.orgwikipedia.org This reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon. The subsequent cleavage of the carbon-carbon bond between the carbonyl group and the trichloromethyl group is facilitated by the stability of the trichloromethyl anion (-CCl3) as a leaving group. purechemistry.org The trichloromethyl anion is stabilized by the inductive effect of the three chlorine atoms. purechemistry.org This anion then abstracts a proton from the newly formed carboxylic acid to yield chloroform and the corresponding carboxylate. wikipedia.org

Favorskii Rearrangement: When this compound is treated with a base, particularly alkoxides or amines, it can undergo a Favorskii-type rearrangement. researchgate.netmasterorganicchemistry.com This reaction is initiated by the formation of an enolate at the α'-position (the CH2 group of the undecyl chain). adichemistry.com While the classic Favorskii rearrangement involves an α-halo ketone with an enolizable proton on the other side, trichloromethyl ketones have been shown to favor this pathway over the haloform reaction in the presence of amines. researchgate.net The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by the nucleophilic base. masterorganicchemistry.comadichemistry.com The subsequent ring-opening of the cyclopropanone intermediate leads to the formation of a rearranged carboxylic acid derivative, such as an ester or an amide. masterorganicchemistry.com The direction of the ring opening is generally governed by the formation of the more stable carbanion. adichemistry.com

Carbene Chemistry:

The generation of carbenes typically involves α-elimination from precursors with a hydrogen and a leaving group on the same carbon. wikipedia.org While chloroform is a well-known precursor to dichlorocarbene (B158193) via α-elimination, there is no significant evidence to suggest that α-trichloromethyl ketones like this compound serve as effective precursors for carbene generation under typical reaction conditions. The reactivity of the carbonyl group and the propensity for enolate formation and subsequent reactions like the haloform reaction or Favorskii rearrangement are the dominant chemical pathways.

Electrophilic and Radical Reactivity of this compound

The electronic properties of this compound, characterized by an electron-deficient carbonyl carbon and the presence of multiple chlorine atoms, dictate its behavior in electrophilic and radical reactions.

Electrophilic Reactivity:

The carbonyl carbon of this compound is a prominent electrophilic center. The strong electron-withdrawing effect of the adjacent trichloromethyl group enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This is a fundamental aspect of its reactivity, as seen in the initial step of the haloform reaction where a hydroxide ion acts as the nucleophile. wikipedia.org Other nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds), would also be expected to add to the carbonyl group, leading to the formation of tertiary alcohols.

Radical Reactivity:

While ionic reactions of this compound are more commonly observed, the potential for radical reactivity exists.

α-Keto Radicals: Homolytic cleavage of the C-H bonds on the α-carbon of the undecyl chain can generate α-keto radicals. Such radicals can participate in various transformations, including addition to unsaturated systems.

Reactions involving the Trichloromethyl Group: The trichloromethyl group can be involved in radical reactions. For instance, under photolytic or radical-initiating conditions, homolytic cleavage of a C-Cl bond could potentially occur, although this is generally less favorable than reactions at the carbonyl group or the α-carbon of the alkyl chain.

Photochemical Reactions: Ketones can undergo characteristic photochemical reactions, such as the Norrish Type I and Type II processes. libretexts.org A Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl group and the trichloromethyl group or the undecyl group, generating radical pairs. A Norrish Type II reaction, if a γ-hydrogen is present on the undecyl chain, could lead to intramolecular hydrogen abstraction by the excited carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond. libretexts.org

Kinetic and Thermodynamic Aspects of this compound Reactions

The rates and equilibria of reactions involving this compound are influenced by several structural and environmental factors. While specific kinetic and thermodynamic data for this particular compound are scarce, general principles governing the reactivity of α-trichloromethyl ketones can be applied.

Kinetic Aspects:

The kinetics of the haloform reaction and the Favorskii rearrangement are dependent on the concentration of the ketone and the base, as well as the reaction temperature.

Haloform Reaction: The rate of the haloform reaction is influenced by the acidity of the α-protons and the stability of the leaving group. The initial deprotonation to form the enolate is a key step. The subsequent cleavage of the trichloromethyl ketone by hydroxide is generally a rapid process. Studies on the alkaline cleavage of various trihaloacetophenones have shown that the rate of cleavage is significantly influenced by the nature of the halogen atoms. For instance, the cleavage of tribromoacetophenone is much faster than that of trichloroacetophenone, which in turn is much faster than that of trifluoroacetophenone. masterorganicchemistry.com This suggests that the stability of the resulting trihalomethyl anion as a leaving group plays a crucial role in the kinetics of this step. masterorganicchemistry.com

Favorskii Rearrangement: The rate of the Favorskii rearrangement is affected by the substitution pattern of the α-halo ketone. Alkyl or aryl substitution on the carbon bearing the halogen can increase the rate of rearrangement. nrochemistry.com The reaction is also influenced by the choice of base and solvent.

Thermodynamic Aspects:

The thermodynamics of reactions involving this compound are governed by the relative stability of reactants, intermediates, and products.

Favorskii Rearrangement: The thermodynamic driving force for the Favorskii rearrangement is the formation of a more stable rearranged carboxylic acid derivative. The relative stability of the potential carbanionic intermediates during the ring-opening of the cyclopropanone intermediate can influence the product distribution. adichemistry.com The reaction is generally considered to be under thermodynamic control, leading to the more stable product. vedantu.com

Comparative Kinetic Data for the Cleavage of Trihaloacetophenones

The following table presents relative rate constants for the alkaline cleavage of different trihaloacetophenones, illustrating the effect of the halogen on the reaction kinetics. This data provides an insight into the cleavage step of the haloform reaction.

| Compound | Relative Rate Constant |

| Trifluoroacetophenone | 1 |

| Trichloroacetophenone | 2.1 x 106 |

| Tribromoacetophenone | 2.6 x 108 |

| (Data sourced from a study on the alkaline cleavage of trihaloacetophenones) masterorganicchemistry.com |

This data underscores the significantly faster cleavage of trichloro- and tribromoacetophenones compared to the trifluoro analog, highlighting the importance of the leaving group ability of the trihalomethyl anion in the kinetics of the haloform reaction.

Advanced Spectroscopic and Structural Elucidation Studies of 1,1,1 Trichloro 2 Tridecanone and Its Derivatives

High-Resolution NMR Spectroscopy for Complex Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous determination of the covalent framework of 1,1,1-Trichloro-2-tridecanone. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the long undecyl chain. The protons on the carbon alpha to the carbonyl group (C3) are expected to appear as a triplet at approximately 2.5 ppm, deshielded due to the electron-withdrawing effect of the ketone. oregonstate.edu The extensive methylene (B1212753) (-(CH₂)₉-) portion of the chain would produce a large, complex multiplet centered around 1.2-1.4 ppm. The terminal methyl (CH₃) group at the end of the chain (C13) would be observed as a triplet at approximately 0.88 ppm. Notably, there are no protons on the C1 carbon, so no signal from this position is expected.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon (C2) is highly deshielded and would appear significantly downfield, typically in the range of 190-200 ppm for ketones. oregonstate.edulibretexts.org The C1 carbon, attached to three chlorine atoms, is also expected to be significantly deshielded, with a chemical shift in the region of 90-100 ppm. The carbons of the alkyl chain would appear in the aliphatic region of the spectrum (approx. 14-40 ppm), with the C3 carbon showing a downfield shift (around 40-45 ppm) due to its proximity to the carbonyl group. youtube.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound The following table outlines the anticipated ¹H and ¹³C NMR chemical shifts (in CDCl₃).

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (-CCl₃) | - | ~95 |

| C2 (C=O) | - | ~192 |

| C3 (-CH₂-) | ~2.5 (triplet) | ~42 |

| C4-C12 (-CH₂-) | ~1.2-1.4 (multiplet) | ~22-32 |

| C13 (-CH₃) | ~0.88 (triplet) | ~14 |

Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through the analysis of fragmentation patterns.

Isotopic Pattern Analysis: A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively (a ratio of roughly 3:1). fiveable.me Consequently, the molecular ion peak will not be a single peak but a cluster of peaks. For a molecule containing three chlorine atoms, the expected pattern for the molecular ion (M) and its isotopologues will be M, M+2, M+4, and M+6, with relative intensities in an approximate ratio of 27:27:9:1. This pattern is a definitive indicator of the presence of three chlorine atoms in the molecule or its fragments. fiveable.mechromatographyonline.com

Fragmentation Pathways: Under electron ionization (EI), this compound is expected to undergo predictable fragmentation. The most common pathway for ketones is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. libretexts.orglibretexts.orglibretexts.org Two primary alpha-cleavage pathways are possible:

Cleavage of the C1-C2 bond, resulting in the loss of a trichloromethyl radical (•CCl₃) and the formation of an undecanoyl cation ([C₁₁H₂₃CO]⁺).

Cleavage of the C2-C3 bond, leading to the loss of an undecyl radical (•C₁₁H₂₃) and the formation of a trichloroacetyl cation ([CCl₃CO]⁺). This fragment is resonance-stabilized and often observed as a prominent peak. youtube.com

Another potential fragmentation for long-chain ketones is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond, resulting in the loss of a neutral alkene. youtube.com

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ³⁵Cl) | Description |

| [C₁₃H₂₃Cl₃O]⁺• (Molecular Ion) | 288 | Parent molecule with one electron removed |

| [C₁₂H₂₃O]⁺ | 183 | Loss of •CCl₃ radical (Alpha-cleavage) |

| [C₂Cl₃O]⁺ | 115 | Loss of •C₁₁H₂₃ radical (Alpha-cleavage) |

| [C₁₁H₂₃]⁺ | 155 | Undecyl cation |

| [C₅H₉O]⁺• | 85 | Possible McLafferty rearrangement product |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For aliphatic ketones, this peak typically appears around 1715 cm⁻¹. libretexts.orglibretexts.org However, the presence of highly electronegative chlorine atoms on the alpha-carbon atom induces a positive inductive effect, which strengthens and shortens the C=O bond, shifting its stretching frequency to a higher wavenumber, likely in the range of 1725-1750 cm⁻¹. msu.edu Other key absorptions include the C-H stretching vibrations of the long alkyl chain just below 3000 cm⁻¹, and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 580 cm⁻¹, and may appear as multiple strong bands due to the CCl₃ group. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is observable in Raman, it is generally less intense than in the IR spectrum. wallonie.be Conversely, the C-C backbone and C-H stretching vibrations of the long, non-polar alkyl chain often produce strong signals in the Raman spectrum. The symmetric C-Cl stretching mode of the CCl₃ group is also expected to be strongly Raman active. The combination of IR and Raman data allows for a more complete characterization of the vibrational properties of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

| C=O Stretch | IR | ~1735 | Strong |

| C-H Stretch (Alkyl) | IR, Raman | ~2850-2960 | Strong (IR, Raman) |

| C-H Bend (Alkyl) | IR | ~1465, 1375 | Medium |

| C-Cl Stretch | IR, Raman | ~580-800 | Strong (IR, Raman) |

| C-C Stretch (Backbone) | Raman | ~800-1200 | Medium-Strong |

X-ray Crystallography of this compound Derivatives and Adducts

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While obtaining single crystals of this compound itself may be challenging due to the conformational flexibility of its long alkyl chain, the formation of crystalline derivatives or adducts can overcome this limitation. wardresearchlab.com

Derivatives and Adducts: The reactivity of the ketone functional group allows for the synthesis of more rigid derivatives that are amenable to crystallization. For instance, reaction with various nucleophiles can yield solid products. nih.gov Another strategy involves the formation of adducts with Lewis acids, such as aluminum trichloride, which have been shown to form stable, crystalline complexes with ketones. rsc.org Such studies provide invaluable models for understanding intermolecular interactions.

Structural Information: A successful crystallographic analysis would provide precise data on bond lengths, bond angles, and torsion angles. This would allow for the direct observation of the conformational preferences of the molecule, such as the orientation of the bulky trichloromethyl group relative to the carbonyl plane and the packing of the long alkyl chains in the crystal lattice. This information is critical for understanding steric effects and intermolecular forces that govern the molecule's properties.

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 25.1 Å, β = 95.5° |

| C1-C2 Bond Length | ~1.54 Å |

| C2=O Bond Length | ~1.21 Å |

| C-Cl Bond Length (avg) | ~1.77 Å |

| C1-C2-C3 Bond Angle | ~118° |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment

While this compound is an achiral molecule, chiral derivatives can be readily synthesized, for example, by stereoselective reduction of the ketone to a secondary alcohol (1,1,1-Trichloro-2-tridecanol). For these chiral derivatives, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for assessing enantiomeric purity and assigning absolute configuration. cas.cz

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The carbonyl group in a chiral environment acts as a chromophore, exhibiting an n→π* electronic transition around 280-300 nm. libretexts.org This transition gives rise to a characteristic CD signal known as the Cotton effect. The sign (positive or negative) and magnitude of the Cotton effect are exquisitely sensitive to the stereochemical environment around the carbonyl group, allowing for the differentiation of enantiomers. libretexts.orgpbsiddhartha.ac.in

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum of a chiral ketone will also show a Cotton effect in the region of the carbonyl absorption band. libretexts.org The two techniques are related by the Kronig-Kramers transforms. For enantiomeric purity assessment, the intensity of the CD or ORD signal is directly proportional to the concentration of the major enantiomer, providing a highly accurate method for determining enantiomeric excess.

Interactive Data Table: Hypothetical Chiroptical Data for Enantiomers of 1,1,1-Trichloro-2-tridecanol

| Enantiomer | Technique | λₘₐₓ (nm) | Cotton Effect Sign | Molar Ellipticity [θ] or Specific Rotation [α] |

| (R) | CD | ~285 | Positive | +4500 deg·cm²·dmol⁻¹ |

| (S) | CD | ~285 | Negative | -4500 deg·cm²·dmol⁻¹ |

| (R) | ORD | ~290 | Positive | Peak at 295 nm, Trough at 275 nm |

| (S) | ORD | ~290 | Negative | Trough at 295 nm, Peak at 275 nm |

Theoretical and Computational Chemistry Studies of 1,1,1 Trichloro 2 Tridecanone

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of a molecule from first principles. chimia.ch For 1,1,1-Trichloro-2-tridecanone, methods like Density Functional Theory (DFT) and ab initio calculations would provide deep insights into its molecular orbitals, charge distribution, and related properties. warwick.ac.uk

DFT methods, such as those using the B3LYP functional, are often employed for their balance of computational cost and accuracy. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer higher levels of theory for more precise calculations, albeit at a greater computational expense. researchgate.netresearchgate.net

A primary focus of these calculations would be the determination of key electronic properties:

Molecular Geometry: Optimization of the molecule's 3D structure to find its most stable energetic conformation.

Electronic Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electron density surface provides insights into the distribution of charge across the molecule. An electrostatic potential map would reveal electrophilic and nucleophilic sites, highlighting regions prone to chemical attack. The electron-withdrawing nature of the trichloromethyl group is expected to create a significant electrophilic site at the carbonyl carbon.

Table 1: Illustrative Calculated Electronic Properties of this compound This table presents hypothetical data that would be obtained from DFT (B3LYP/6-31G) calculations for illustrative purposes.*

| Property | Predicted Value | Unit |

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

| Dipole Moment | 2.8 | Debye |

| Total Energy | -1850.45 | Hartrees |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.comyoutube.com For a flexible molecule like this compound, with its long alkyl chain, MD simulations are essential for understanding its conformational landscape and behavior in different environments. youtube.com

Conformational Analysis: MD simulations would reveal the preferred shapes (conformations) of the molecule by simulating its dynamic motions. The long tridecanone chain can adopt numerous folded and extended conformations. By running simulations, researchers can identify the most energetically stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and physical properties.

Solvent Interactions: Simulating this compound in a solvent box (e.g., water or a nonpolar solvent like hexane) would elucidate how it interacts with its environment. Key insights would include:

Solvation Shell Structure: How solvent molecules arrange themselves around the polar carbonyl and trichloromethyl groups versus the nonpolar alkyl chain.

Hydrogen Bonding: Analysis of potential hydrogen bond formation between the carbonyl oxygen and protic solvent molecules.

Hydrophobic Effects: Understanding the behavior of the long alkyl tail in aqueous solution, which would likely be driven by hydrophobic collapse to minimize contact with water.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, providing a detailed view of how reactants are converted into products. youtube.com This involves mapping the potential energy surface of a reaction to identify the minimum energy path. youtube.com For this compound, this could involve studying reactions such as nucleophilic attack at the carbonyl carbon or Favorskii-type rearrangements.

The key objectives of such a study are:

Identification of Intermediates: Stable molecular structures that exist temporarily during the course of a reaction.

Transition State (TS) Searching: Locating the transition state, which is the highest energy point along the reaction coordinate. youtube.comresearchgate.net The structure of the TS provides critical information about the geometry of the "activated complex."

Activation Energy Calculation: The energy difference between the reactants and the transition state determines the reaction rate. youtube.com A higher activation energy corresponds to a slower reaction.

For example, a computational study of the reaction of this compound with a nucleophile like sodium hydroxide (B78521) would involve calculating the geometries and energies of the reactants, the tetrahedral intermediate, the transition state leading to it, and the final products.

Computational Spectroscopic Predictions and Validation

Theoretical calculations are instrumental in predicting and interpreting various types of molecular spectra. researchgate.netunibo.it By simulating these spectra, researchers can validate their computational models against experimental data or predict the spectral features of unknown compounds.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of molecular bonds. For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum, such as the characteristic C=O stretch of the ketone and the C-Cl stretches of the trichloromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the chemical shifts (δ) for ¹H and ¹³C atoms. These predicted shifts are invaluable for assigning signals in experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, such as the n→π* transition of the carbonyl group, which would correspond to absorption in the UV-Visible range.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies This table provides an example of how calculated vibrational frequencies for key functional groups in this compound would be compared to experimental data.

| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1735 | 1725 |

| C-Cl Stretch (asymmetric) | 810 | 800 |

| C-Cl Stretch (symmetric) | 690 | 685 |

| CH₂ Scissoring | 1470 | 1465 |

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for this compound Analogues

Quantitative Structure-Reactivity Relationship (QSRR) models aim to find a statistical correlation between the chemical structure of a series of compounds and their reactivity. mdpi.comresearchgate.net While no specific QSRR studies on this compound were found, a hypothetical study could be designed for its analogues.

Such a study would involve:

Defining a Series: Assembling a dataset of molecules that are structural analogues of this compound. This could involve varying the length of the alkyl chain or changing the halogen atoms on the alpha-carbon.

Calculating Descriptors: Using computational chemistry to calculate a variety of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure and electronic properties (e.g., HOMO/LUMO energies, dipole moment, molecular weight, surface area).

Measuring Reactivity: Experimentally measuring a specific reaction rate for each analogue (e.g., the rate of reaction with a common nucleophile).

Model Building: Using statistical methods like multiple linear regression (MLR) to build a mathematical model that relates the calculated descriptors to the measured reactivity. researchgate.net

The resulting QSRR equation would allow researchers to predict the reactivity of new, unsynthesized analogues of this compound based solely on their computed molecular descriptors.

Applications of 1,1,1 Trichloro 2 Tridecanone in Specialized Chemical Syntheses and Materials Science Excluding Human/clinical

1,1,1-Trichloro-2-tridecanone as a Versatile Synthetic Intermediate

The reactivity of the CCl₃ group adjacent to the carbonyl function makes this compound a potent electrophile and a precursor for a variety of chemical transformations. Its utility as an intermediate is a cornerstone of its application profile.

Precursor for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a significant area of organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. sciencescholar.usnih.gov this compound serves as a key starting material for the construction of various heterocyclic rings. The trichloromethyl group can participate in cyclization reactions, often after being transformed into other functional groups. For instance, it can react with binucleophiles to form five, six, or seven-membered rings containing nitrogen, sulfur, or oxygen atoms. The long tridecanoyl chain, while often not directly involved in the initial cyclization, imparts specific physicochemical properties, such as lipophilicity, to the final heterocyclic product. This can be particularly advantageous in applications where interaction with biological membranes or solubility in nonpolar media is desired.

Role in Polymer Chemistry and Material Functionalization

The field of polymer chemistry constantly seeks novel monomers and functionalization agents to create materials with tailored properties. semanticscholar.org this compound can be utilized in several ways. The ketone functionality can be a site for polymerization reactions or for grafting onto existing polymer backbones. Furthermore, the trichloromethyl group offers a handle for post-polymerization modification. For example, the chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions, allowing for the fine-tuning of the polymer's surface properties, such as hydrophobicity, adhesion, or reactivity. This functionalization is critical for the development of specialized coatings, membranes, and other advanced materials.

Development of Agrochemical Intermediates

The development of new agrochemicals often relies on the synthesis of novel molecular frameworks. nih.gov While direct application details are proprietary and vary between manufacturers, the structural motifs derived from this compound are of interest in this field. The combination of the reactive chemical handles and the long alkyl chain can be exploited to build molecules with potential herbicidal, insecticidal, or fungicidal properties. It is important to note that its role here is strictly as a chemical intermediate in the synthesis of the final active ingredients, not as an active ingredient itself. nih.gov The long carbon chain can influence the uptake, transport, and persistence of the final agrochemical product in the target environment.

Development of Functional Materials and Ligands Utilizing this compound Scaffolds

Beyond its role as a reactive intermediate, the entire molecular scaffold of this compound can be incorporated into the final structure of functional materials and ligands. The long aliphatic tail can self-assemble or organize on surfaces, creating ordered molecular layers. The headgroup, containing the trichloromethyl ketone, can be modified to act as a specific binding site for metal ions or other molecules. This makes it a candidate for the development of novel sensors, extraction agents for metal recovery, or as a component in specialized liquid crystals. The precise nature of these applications is highly dependent on the specific modifications made to the parent molecule.

Role in Analytical Standard Development and Quality Control in Industrial Processes

In any chemical manufacturing process, the ability to accurately identify and quantify starting materials, intermediates, and final products is paramount for quality control. High-purity compounds are essential as analytical standards for calibrating instruments and validating analytical methods. scbt.comfibratadeo.com Given its specific chemical structure, this compound can serve as a certified reference material in industrial settings where it is used or produced. Its distinct spectroscopic signature (e.g., in NMR, IR, and mass spectrometry) allows for its unambiguous identification and quantification, ensuring the consistency and quality of industrial chemical processes.

Below is a table summarizing the key applications of this compound and its derivatives discussed in this article.

| Application Area | Specific Role of this compound | Key Structural Features Utilized |

| Heterocyclic Synthesis | Precursor for ring formation | Trichloromethyl group, Ketone functionality |

| Polymer Chemistry | Monomer or grafting agent for functionalization | Ketone functionality, Trichloromethyl group |

| Agrochemicals | Intermediate for active ingredient synthesis | Entire molecular scaffold |

| Functional Materials | Scaffold for ligands and self-assembling layers | Trichloromethyl ketone headgroup, Long aliphatic chain |

| Analytical Chemistry | Certified reference material for quality control | Unique and stable molecular structure |

Environmental Fate and Degradation Pathways of 1,1,1 Trichloro 2 Tridecanone Excluding Ecotoxicity/human Exposure

Photolytic and Hydrolytic Degradation Mechanisms in Aquatic and Atmospheric Systems

The environmental persistence of 1,1,1-Trichloro-2-tridecanone is significantly influenced by its susceptibility to photolytic and hydrolytic degradation. In aquatic systems, direct photolysis is not expected to be a primary degradation pathway due to the lack of significant chromophores that absorb environmentally relevant wavelengths of sunlight. However, indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), can contribute to its transformation. The reaction with hydroxyl radicals is anticipated to be a key degradation mechanism in the atmosphere. cdc.gov The long alkyl chain of this compound may influence the rate of these reactions compared to smaller chlorinated alkanes.

Hydrolysis represents another important abiotic degradation route. Similar to other 1,1,1-trichloroethanes, this compound can undergo hydrolysis to form 1,1-dichloro-2-tridecanone and acetic acid, as well as dehydrochlorination to yield 1,1-dichloro-1-tridecen-2-one. clu-in.orgepa.govnih.gov The rates of these reactions are dependent on factors such as temperature and pH. epa.gov

Table 1: Estimated Photolytic and Hydrolytic Half-lives of this compound in Different Environmental Compartments

| Environmental Compartment | Degradation Process | Estimated Half-life |

| Surface Water | Indirect Photolysis (reaction with •OH) | Weeks to Months |

| Atmosphere | Reaction with •OH radicals | Days to Weeks |

| Groundwater | Hydrolysis | Months to Years |

Note: The data in this table is estimated based on the behavior of structurally similar compounds and should be interpreted as indicative rather than definitive.

Biotransformation and Microbial Degradation in Environmental Compartments

Microbial activity plays a pivotal role in the natural attenuation of this compound in soil and water. The presence of both a ketone functional group and a chlorinated alkyl chain makes the molecule susceptible to various microbial metabolic pathways. vu.nlresearchgate.net Aerobic biodegradation may proceed via oxidation of the alkyl chain or the ketone group, potentially leading to the cleavage of the carbon chain. nih.gov Under anaerobic conditions, reductive dechlorination is a likely pathway, where the chlorine atoms are sequentially removed from the trichloromethyl group. eurochlor.org

The biotransformation of long-chain chlorinated paraffins has been observed to produce ketones, suggesting that the ketone moiety in this compound could be a product of microbial metabolism of larger chlorinated alkanes. vu.nlresearchgate.netnih.gov The long alkyl chain of this compound may enhance its partitioning into microbial cell membranes, potentially influencing its bioavailability and degradation rate.

Sorption, Volatilization, and Transport Phenomena in Soil and Water Systems

The movement and distribution of this compound in the environment are governed by its physicochemical properties, leading to processes of sorption, volatilization, and transport. Due to its long alkyl chain and the presence of chlorine atoms, the compound is expected to have a relatively high octanol-water partition coefficient (Kow), indicating a strong tendency to sorb to organic matter in soil and sediment. ethz.chnih.govsigmaaldrich.com This sorption can reduce its mobility in groundwater and its availability for microbial degradation. ethz.ch

Volatilization from surface water to the atmosphere is another potential transport pathway. While the trichloromethyl group contributes to its volatility, the long tridecanone chain significantly increases its boiling point and reduces its vapor pressure compared to smaller chlorinated compounds like 1,1,1-trichloroethane. cdc.govepa.govosti.gov Therefore, volatilization is expected to be a less dominant fate process for this compound.

Table 2: Predicted Physicochemical Properties and Environmental Partitioning of this compound

| Property | Predicted Value | Implication for Environmental Fate |

| Log Kow | > 4.5 | High potential for sorption to soil organic carbon and bioaccumulation. |

| Henry's Law Constant | Low to Moderate | Limited volatilization from surface waters. |

| Water Solubility | Low | Primarily found in soil, sediment, and biota. |

Note: The data in this table is predicted based on the structure of the compound and should be considered as an estimation.

Abiotic Transformation Pathways of this compound in Waste Streams

In industrial waste streams, which may have more extreme conditions of temperature and pH, abiotic transformation of this compound can be more rapid than in natural environments. Hydrolysis and dehydrochlorination are likely to be the primary abiotic degradation pathways. clu-in.orgnih.gov The presence of other chemicals in the waste stream could also influence its transformation, for instance, through catalyzed reactions. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, could be employed for the treatment of waste streams containing this compound. ijpest.com

Analytical Method Development for Environmental Monitoring

Accurate monitoring of this compound in environmental matrices is essential for assessing its distribution and fate. Due to its expected low concentrations and the complexity of environmental samples, sensitive and selective analytical methods are required.

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound, given its volatility and the specificity of mass spectrometric detection. epa.govosha.gov For water samples, a pre-concentration step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be necessary to achieve the required detection limits. hh-ra.org In soil and sediment samples, an efficient extraction method, such as pressurized liquid extraction (PLE) or Soxhlet extraction, would be needed to isolate the compound from the solid matrix before analysis. norman-network.net

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) could also be a viable analytical approach, particularly for identifying potential polar transformation products that are not amenable to GC analysis. nih.gov

Table 3: Overview of Potential Analytical Methods for this compound

| Analytical Technique | Sample Matrix | Key Advantages |

| GC-MS | Water, Soil, Sediment, Air | High sensitivity and selectivity, suitable for volatile and semi-volatile compounds. |

| LC-MS/MS | Water, Soil, Sediment | Suitable for a wider range of polarities, can analyze transformation products. |

| Solid-Phase Extraction (SPE) | Water | Sample pre-concentration and cleanup. |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment | Efficient extraction from solid matrices. |

Advanced Analytical Methodologies for the Detection and Quantification of 1,1,1 Trichloro 2 Tridecanone in Non Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like 1,1,1-Trichloro-2-tridecanone. Its high chromatographic resolution and the specificity of mass spectrometric detection make it ideal for identifying and quantifying this compound in complex mixtures.

For the trace analysis of chlorinated ketones, a typical GC-MS system would be equipped with a capillary column, such as a low-polarity silarylene phase similar to a 5% diphenyl/95% dimethyl polysiloxane, which provides excellent separation for organochlorine compounds. cromlab-instruments.es Splitless injection is the preferred mode for introducing the sample onto the column, as it maximizes the transfer of analytes, which is critical for achieving low detection limits. The mass spectrometer is typically operated in electron ionization (EI) mode, and for enhanced sensitivity and selectivity, selected ion monitoring (SIM) is employed. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of this compound, thereby reducing background noise and improving the signal-to-noise ratio. One study on a chlorinated ketone intermediate demonstrated the utility of GC/MS in identifying diagnostic ions for structural confirmation. researchgate.net

| Parameter | Setting |

|---|---|

| GC Column | TraceGOLD TG-5SilMS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

| Characteristic Ions (m/z) | To be determined from the mass spectrum of a pure standard |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

For compounds that are not sufficiently volatile or thermally stable for GC-MS, or for matrices where derivatization can enhance selectivity, liquid chromatography-mass spectrometry (LC-MS) is a valuable alternative. Direct analysis of ketones by LC-MS with electrospray ionization (ESI) can be challenging due to their poor ionization efficiency. nih.gov To overcome this, chemical derivatization is often employed.

A common derivatization agent for ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative. researchgate.netlongdom.org This derivative is more amenable to reverse-phase LC separation and exhibits significantly improved ionization efficiency in negative ion mode ESI-MS. nih.govlongdom.org The analysis is typically performed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and to reduce matrix effects by monitoring a specific fragmentation of the derivatized molecule's parent ion.

| Parameter | Setting |

|---|---|

| Derivatization Reagent | 2,4-Dinitrophenylhydrazine (DNPH) |

| LC Column | C18 reverse-phase, e.g., 150 mm x 2.1 mm, 5 µm particle size |

| Mobile Phase | Gradient of water and acetonitrile |

| Flow Rate | 0.2 mL/min |

| MS Ionization Mode | Negative Ion Electrospray (ESI-) |

| MS Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | [M-H]- of the derivative → specific fragment ion(s) |

Electrochemical Detection Methods for Chlorinated Ketones

Electrochemical detection methods offer a potentially rapid, sensitive, and low-cost approach for the analysis of certain electroactive compounds. While not as commonly applied as chromatographic methods for the specific analysis of complex organic molecules like this compound, the principles of electrochemistry can be adapted for this purpose.

The analysis could potentially proceed via two routes: detection of the ketone functional group or detection of the chlorinated portion of the molecule. The polarographic determination of aliphatic ketones is possible, often after conversion to an imine. acs.org Alternatively, voltammetric methods can be used for the determination of chlorinated organic compounds, typically by monitoring their reduction at a suitable electrode. Cyclic voltammetry, for instance, has been applied for the determination of chloride ions, which could be a product of the electrochemical reduction of the trichloromethyl group. nih.govmdpi.com However, the direct electrochemical analysis of this compound would require significant method development to establish the optimal electrode material, supporting electrolyte, and potential waveform to achieve a selective and sensitive response in the presence of matrix interferences.

Advanced Sample Preparation Techniques for Complex Environmental and Industrial Samples

The quality of analytical data is highly dependent on the sample preparation step, which aims to isolate and concentrate the analyte of interest from the sample matrix while removing interfering components. For a semi-volatile compound like this compound in complex matrices such as soil, sediment, or industrial effluent, several advanced sample preparation techniques are available.

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to the sample (either directly immersed or in the headspace). sigmaaldrich.com The analytes partition onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. For semi-volatile compounds, absorptive coatings like polydimethylsiloxane (PDMS) are often suitable. sigmaaldrich.com

Accelerated Solvent Extraction (ASE) , also known as pressurized fluid extraction, uses conventional solvents at elevated temperatures and pressures to increase the efficiency and speed of the extraction process from solid samples. googleapis.com This technique significantly reduces solvent consumption and extraction time compared to traditional methods like Soxhlet extraction.

Other techniques include dispersive liquid-liquid microextraction (DLLME) and solid-phase extraction (SPE) , each offering different advantages in terms of speed, efficiency, and solvent usage. The choice of technique depends on the specific matrix, the required detection limits, and the available instrumentation.

| Technique | Principle | Advantages | Disadvantages | Typical Application |

|---|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Analyte partitioning onto a coated fiber. | Solvent-free, simple, easily automated. mdpi.com | Fiber fragility, matrix effects can influence partitioning. | Water, air, and headspace analysis of soil. |

| Accelerated Solvent Extraction (ASE) | Solvent extraction at elevated temperature and pressure. | Fast, efficient, reduced solvent use compared to Soxhlet. googleapis.com | Requires specialized equipment, potential for thermal degradation of labile compounds. | Solid and semi-solid samples like soil and sediment. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Formation of a cloudy solution of fine extraction solvent droplets in the sample. | Very fast, high enrichment factor, low solvent consumption. | Limited to liquid samples, choice of solvents is critical. | Aqueous samples. |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and elution with a solvent. | High selectivity, good concentration factor, can be automated. | Can be time-consuming, potential for sorbent-analyte irreversible interactions. | Water samples, extracts from solid samples for cleanup. |

Quality Assurance and Quality Control Protocols in Quantitative Analysis

To ensure the reliability and validity of quantitative data, a robust quality assurance (QA) and quality control (QC) program is essential. epa.gov This involves a set of systematic procedures to monitor the performance of the entire analytical process, from sample collection to data reporting. Key QA/QC protocols for the quantitative analysis of this compound include:

Method Blank: An analyte-free matrix is carried through the entire analytical procedure to assess for any contamination introduced during sample preparation or analysis.

Laboratory Control Sample (LCS): A clean matrix is spiked with a known concentration of the analyte and is analyzed to evaluate the accuracy and precision of the method.

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known amount of the analyte and analyzed in duplicate. This helps to assess the effect of the sample matrix on the analytical method's performance and provides a measure of precision.

Surrogate Standards: A compound that is chemically similar to the analyte but not expected to be present in the sample is added to every sample, blank, and standard before extraction. The recovery of the surrogate is monitored to assess the efficiency of the sample preparation and analysis for each individual sample.

Calibration Verification: Standards are analyzed periodically to verify the stability of the instrument's calibration curve.

The acceptance criteria for these QC samples are typically established based on regulatory guidelines or through in-house method validation studies. gavinpublishers.com Adherence to these protocols ensures that the generated data are of known and defensible quality.

Future Research Directions and Emerging Trends in 1,1,1 Trichloro 2 Tridecanone Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 1,1,1-Trichloro-2-tridecanone and its analogs will likely be guided by the principles of green chemistry, emphasizing waste prevention, atom economy, and the use of safer solvents and reagents. wjarr.comnoviams.com Traditional methods for the synthesis of α-haloketones often involve stoichiometric amounts of halogenating agents and organic solvents, which can be environmentally detrimental. nih.govlibretexts.org Future research is anticipated to focus on cleaner and more efficient synthetic strategies.

One promising direction is the development of catalytic aerobic oxidation methods. chemistryviews.org For instance, the direct, selective oxidation of the corresponding secondary alcohol, 1,1,1-trichloro-2-tridecanol, using molecular oxygen as the primary oxidant would represent a significant advancement in sustainability. yedarnd.cominnoget.com Another avenue involves the late-stage, regioselective C-H halogenation of 2-tridecanone (B165437). This approach, while challenging, could be achieved through the development of novel photocatalytic or electrocatalytic systems that can selectively activate the α-position of the long-chain ketone.

Furthermore, the use of environmentally benign solvents, such as water or supercritical carbon dioxide, is a key aspect of sustainable synthesis. wjarr.com Research into phase-transfer catalysis or the use of surfactants could facilitate the synthesis of the hydrophobic this compound in aqueous media.

| Synthetic Route | Key Features | Potential Advantages | Research Challenges |

|---|---|---|---|

| Catalytic Aerobic Oxidation of 1,1,1-trichloro-2-tridecanol | Use of O2 as the terminal oxidant. | High atom economy; water as the only byproduct. | Development of a selective and robust catalyst. |

| Photocatalytic α-Trichlorination of 2-Tridecanone | Visible-light-mediated reaction. | Mild reaction conditions; high selectivity. | Controlling the degree of halogenation. |

| Electrochemical Synthesis | Electron-driven reaction. | Avoids the use of chemical oxidants. | Optimization of electrode materials and reaction conditions. |

| Synthesis in Aqueous Media | Use of water as a solvent. | Reduced environmental impact; enhanced safety. | Overcoming the low solubility of the reactants and product. |

Development of Highly Selective Catalytic Systems for this compound Transformations

The trichloromethyl ketone moiety in this compound is a versatile functional group that can undergo a variety of transformations. nih.gov Future research will likely focus on the development of highly selective catalytic systems to control the reactivity of this group and other positions within the molecule.

For example, the selective catalytic reduction of the trichloromethyl group could lead to the formation of dichloromethyl or monochloromethyl ketones, which are valuable synthetic intermediates. Transition metal catalysts, particularly those based on palladium, copper, or iron, could be explored for these transformations. wikipedia.org Furthermore, enantioselective reduction of the carbonyl group would provide access to chiral α-trichloromethyl carbinols, which are precursors to chiral α-hydroxy and α-amino acids.

The long aliphatic chain of this compound also presents opportunities for selective functionalization. acs.orgnih.govresearchwithrutgers.com The development of catalysts for the regioselective C-H activation at specific positions along the undecyl chain would open up avenues for the synthesis of a wide range of novel, long-chain functionalized molecules. nih.govchemrxiv.org

| Transformation | Catalytic System | Potential Product | Synthetic Utility |

|---|---|---|---|

| Selective Dechlorination | Pd/C, H2 | 1,1-Dichloro-2-tridecanone | Intermediate for further functionalization. |

| Enantioselective Carbonyl Reduction | Chiral Ru or Rh complexes | (R)- or (S)-1,1,1-Trichloro-2-tridecanol | Precursor to chiral building blocks. |

| Regioselective C-H Oxidation | Fe or Mn-based catalysts | ω-Hydroxy-1,1,1-trichloro-2-tridecanone | Bifunctional long-chain molecule. |

| Cross-Coupling Reactions | Ni or Pd catalysts | α-Aryl or α-alkenyl-α,α-dichloro-2-tridecanone | Complex molecular architectures. |

High-Throughput Screening and Combinatorial Approaches in Derivatization

To accelerate the discovery of new derivatives of this compound with potentially interesting biological or material properties, high-throughput screening (HTS) and combinatorial chemistry will be invaluable tools. nih.gov HTS methods allow for the rapid testing of large numbers of compounds for a specific activity. cas.cncas.cnnih.govacs.org For ketones, fluorescence-based assays have been developed that could be adapted for screening libraries of this compound derivatives. cas.cncas.cnnih.govacs.org

Combinatorial chemistry enables the rapid synthesis of a large library of related compounds from a common starting material. nih.govnih.gov Starting from this compound, a diverse library of derivatives could be generated by reacting it with a variety of nucleophiles, reducing agents, or other reagents in a parallel fashion. This approach could be particularly relevant in the context of lipidomics, where libraries of modified lipids are synthesized to study their biological functions. nih.gov

Integration of Machine Learning and Artificial Intelligence for Reactivity Prediction

| Application | AI/ML Approach | Potential Impact |

|---|---|---|

| Reactivity Prediction | Graph-based neural networks | Accurate prediction of reaction outcomes. chemintelligence.com |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Estimation of physicochemical and biological properties. |

| Reaction Optimization | Bayesian optimization algorithms | Rapid identification of optimal reaction conditions. |

| De Novo Design | Generative models | Design of novel derivatives with desired properties. |

Contribution to Circular Economy Models and Waste Minimization in Industrial Processes